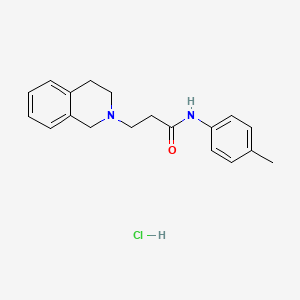![molecular formula C20H19N3O4 B5557037 2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)
2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar phthalazinone derivatives typically involves multiple steps, starting from readily available precursors. For instance, the synthesis of a class of compounds including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported, which involves regiospecific conversion of ester functionalities, oxidation, hydrazone formation, intramolecular cyclization, hydrolysis, and Curtius rearrangement to produce various derivatives (Koza et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to “2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone” has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was determined through X-ray diffraction, showcasing the detailed molecular geometry of similar compounds (Gluziński et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving phthalazinone derivatives can lead to a variety of products depending on the reaction conditions and reagents used. For instance, combining click-multicomponent reactions facilitated the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, demonstrating the compound's versatility in chemical synthesis (Salehi et al., 2012).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as solubility, glass transition temperatures, and thermal stability, are crucial for their potential applications in material science. For example, novel fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties exhibit high solubility in common organic solvents and excellent thermal stability, making them suitable for high-performance applications (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the potential uses of phthalazinone derivatives. For instance, the synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one highlighted the bioactive potential of these compounds, demonstrating their antimicrobial properties (Patel & Patel, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Patel and Patel (2011) on the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases highlights the antimicrobial potential of such compounds. The presence of azetidinone and phthalazinone moieties in the structure suggests possible antimicrobial applications for the compound , as chloro and methoxy groups in related compounds have shown good antimicrobial activity (N. Patel & Jaymin C. Patel, 2011).
Heterocyclic Chemistry and Polymer Synthesis
Research by Berard et al. (1994) on polymers from 4-(4-hydroxyphenyl)phthalazin-1-one indicates the utility of phthalazinone derivatives in the synthesis of high molecular weight linear polymers. These polymers are noted for their thermal stability and potential applications in high-performance materials, suggesting that related compounds might also possess useful polymerization properties and thermal stability (N. Berard, M. Paventi, K. Chan, & A. S. Hay, 1994).
Advanced Material Applications
The study by Lu et al. (2004) on the synthesis of fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties explores the development of novel polymers with high solubility in organic solvents and excellent thermal stability. This research suggests potential applications of related phthalazinone derivatives in the development of advanced materials with specific properties such as solubility, thermal stability, and possibly electronic or photonic applications (Zhaoqiang Lu, Lin Cheng, Jun Li, Kai Zhang, S. Yi, & J. Qin, 2004).
Propiedades
IUPAC Name |
2-[2-[3-(2-methoxyphenoxy)azetidin-1-yl]-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-4-5-9-18(17)27-15-11-22(12-15)19(24)13-23-20(25)16-7-3-2-6-14(16)10-21-23/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICTLAYRWKQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)
![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)
![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)
![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)
![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)
